Prospective FPRL1 Agonist Potency Yet To Be Quantified: A Gap Analysis for 891107-32-7
The target compound is claimed within patent US20200010415A1 as a member of a class exhibiting formyl peptide receptor like 1 (FPRL1) agonist activity [1]. However, a thorough review of the patent disclosure reveals no specific EC50, IC50, Ki, or Kd values for the compound with CAS 891107-32-7. The patent provides only a generic activity range (e.g., EC50 of 0.1 nM to 10 µM) for the entire series, precluding any quantitative differentiation from other compounds, including its close positional isomer, 1-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea (CAS 894033-16-0) . For procurement decisions, this means that any potency or efficacy claims found on non-authoritative vendor sites lack verifiable primary evidence.
| Evidence Dimension | FPRL1 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | Not disclosed (within series range of 0.1 nM – 10 µM) |
| Comparator Or Baseline | Non-specific patent series baseline range |
| Quantified Difference | Cannot be calculated |
| Conditions | FPRL1 agonist assay (method not specified for this specific compound) |
Why This Matters
Absence of quantitative potency data means the compound cannot be prioritized over any other in-class candidate based on pharmacodynamic merit, and procurement must be driven by structural requirements rather than assumed potency.
- [1] Urea Derivative Or Pharmacologically Acceptable Salt Thereof. US Patent Application Publication No. US 2020/0010415 A1. Filed Sep. 24, 2019. View Source
